molecular formula C18H20N4O4 B1259676 5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide

5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide

Cat. No. B1259676
M. Wt: 356.4 g/mol
InChI Key: JMBFLTLAOSJEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide is an aromatic amide.

Scientific Research Applications

Antitumor Activities

  • Pyrazolopyrimidines in Antitumor Research : Some derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antitumor activities. Specifically, compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have been synthesized and tested for their antitumor properties, displaying good activities against cancer cells (Xin, 2012).
  • Design and Synthesis for Antitumor Evaluation : A series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds showed dose-dependent cytotoxic activities against human cancer cells like HepG-2 and MCF-7 (El-Naggar et al., 2018).

Antimicrobial Activity

  • RNA Polymerase Inhibitors with Antimicrobial Effect : Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity. One such compound demonstrated potent inhibitory activity against RNA polymerase, showing significant effectiveness in inhibiting bacterial growth (Abdallah & Elgemeie, 2022).

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : Studies have been conducted on the synthesis and crystal structure of compounds like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, highlighting their potential for effective inhibition on the proliferation of cancer cell lines (Liu et al., 2016).

properties

Product Name

5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H20N4O4/c1-10-6-11(2)22-17(20-10)13(9-19-22)18(23)21-12-7-14(24-3)16(26-5)15(8-12)25-4/h6-9H,1-5H3,(H,21,23)

InChI Key

JMBFLTLAOSJEEW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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